molecular formula C6H3Br3N2O2 B3003197 5-Amino-2,4,6-tribromopyridine-3-carboxylic acid CAS No. 2376726-51-9

5-Amino-2,4,6-tribromopyridine-3-carboxylic acid

Cat. No. B3003197
CAS RN: 2376726-51-9
M. Wt: 374.814
InChI Key: QGXNEOPXFRNNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves electrocatalytic carboxylation and ruthenium-catalyzed cycloaddition. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid was investigated, leading to the formation of 6-aminonicotinic acid . This process was carried out under mild conditions, avoiding the use of volatile and toxic solvents. The yield was 75% with 100% selectivity, and the ionic liquid used in the reaction could be recycled . Although this does not directly describe the synthesis of 5-amino-2,4,6-tribromopyridine-3-carboxylic acid, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 5-amino-2,4,6-tribromopyridine-3-carboxylic acid would be expected to have a pyridine ring substituted with amino and carboxylic acid functional groups, as well as three bromine atoms. The presence of these substituents would influence the electronic properties of the molecule, such as electron density and potential sites for further chemical reactions.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of 5-amino-2,4,6-tribromopyridine-3-carboxylic acid specifically, they do provide information on the reactivity of similar compounds. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates indicates that the amino group in such compounds can participate in cycloaddition reactions to form triazole-based scaffolds . This suggests that the amino group in 5-amino-2,4,6-tribromopyridine-3-carboxylic acid could also be reactive and participate in similar cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-2,4,6-tribromopyridine-3-carboxylic acid can be inferred from the properties of related compounds. The presence of bromine atoms would likely make the compound relatively heavy and possibly increase its density. The amino and carboxylic acid groups would contribute to the compound's solubility in water and other polar solvents, and they could also allow for the formation of hydrogen bonds, affecting the compound's boiling and melting points.

Scientific Research Applications

Phasing Tool for Protein Structure Determination

5-Amino-2,4,6-tribromoisophthalic acid is a novel class of compounds utilized in protein structure determination through MAD (Multiwavelength Anomalous Diffraction) phasing. This substance is valuable due to its combination of heavy atoms with amino and carboxyl groups, which facilitates binding to proteins (Beck, Gruene, & Sheldrick, 2010).

Preparation of Biologically Active Compounds

The related compound, 5-amino-1,2,3-triazole-4-carboxylic acid, is significant in preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This has implications in the development of HSP90 inhibitors and other biologically active molecules (Ferrini et al., 2015).

Electrocatalytic Carboxylation in Ionic Liquid

An electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated. This process is notable for its use of environmentally friendly solvents and avoidance of toxic and volatile substances, leading to the production of 6-aminonicotinic acid (Feng, Huang, Liu, & Wang, 2010).

properties

IUPAC Name

5-amino-2,4,6-tribromopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3N2O2/c7-2-1(6(12)13)4(8)11-5(9)3(2)10/h10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXNEOPXFRNNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Br)Br)N)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,4,6-tribromopyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.